8-Aminoquinoline-5-carbonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
8-aminoquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-7-3-4-9(12)10-8(7)2-1-5-13-10/h1-5H,12H2 |
InChI Key |
GZOKMBOFGADTAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)C#N |
Origin of Product |
United States |
The Enduring Significance of the 8 Aminoquinoline Scaffold in Chemical Science
The 8-aminoquinoline (B160924) scaffold is a privileged structural motif in chemical science, particularly in the realm of medicinal chemistry. Its importance stems from a combination of its inherent biological activities and its versatile chemical properties.
Historically, 8-aminoquinoline derivatives have been pivotal in the fight against malaria. Compounds such as primaquine (B1584692) and tafenoquine (B11912) are well-established antimalarial agents, effective against the dormant liver stages of Plasmodium vivax and Plasmodium ovale. pharmacy180.comnih.gov The mechanism of action for these compounds is thought to involve the generation of reactive oxygen species within the parasite. researchgate.net The development of new 8-aminoquinoline analogues remains an active area of research to combat drug-resistant strains of malaria and to develop agents with improved safety profiles. nih.govnih.gov
Beyond its antimalarial properties, the 8-aminoquinoline scaffold is a key component in the design of neuroprotective agents. Its ability to chelate metal ions, such as copper and zinc, is a crucial aspect of this activity. The dysregulation of these metal ions is implicated in the pathology of several neurodegenerative diseases, and 8-aminoquinoline derivatives are being investigated for their potential to restore metal homeostasis. wikipedia.org
In the field of synthetic organic chemistry, the 8-aminoquinoline moiety serves as a highly effective directing group. researchgate.net The nitrogen atom of the amino group and the quinoline (B57606) ring nitrogen can coordinate to a metal catalyst, enabling the regioselective functionalization of otherwise inert C-H bonds. This property has been exploited in a variety of chemical transformations, including halogenation, arylation, and alkylation, providing efficient routes to complex molecules.
The following table provides a summary of key 8-aminoquinoline derivatives and their primary research applications.
| Derivative | Primary Research Application |
| Primaquine | Antimalarial agent |
| Tafenoquine | Antimalarial agent |
| Clioquinol (an 8-hydroxyquinoline) | Neuroprotective agent, metal chelator |
| Various N-substituted 8-aminoquinolines | Directing groups in C-H functionalization |
Research Trajectories of Quinoline Derivatives with Carbonitrile Moieties
The introduction of a carbonitrile (a nitrile group, -C≡N) moiety into the quinoline (B57606) scaffold has given rise to a diverse class of compounds with significant potential in medicinal chemistry. Research in this area is largely driven by the unique electronic properties and reactivity of the nitrile group, which can profoundly influence the biological activity of the parent quinoline molecule.
A major focus of research into quinoline carbonitriles is their potential as anticancer agents. The nitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions with biological targets, such as enzymes and receptors. A number of quinoline-3-carbonitrile and quinoline-4-carbonitrile (B1295981) derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
In addition to their anticancer potential, quinoline carbonitriles have been investigated for a range of other pharmacological activities, including:
Antimicrobial activity: Certain quinoline carbonitrile derivatives have shown promise as antibacterial and antifungal agents.
Anti-inflammatory activity: The anti-inflammatory properties of this class of compounds are also an active area of investigation.
The carbonitrile group can also serve as a versatile synthetic handle, allowing for the further elaboration of the quinoline scaffold into more complex molecules. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing access to a wide array of other functional groups.
An Overview of Key Research Areas Pertaining to 8 Aminoquinoline 5 Carbonitrile
Direct Synthetic Routes to this compound
Direct C-H functionalization represents an efficient and atom-economical approach to synthesizing derivatives of 8-aminoquinoline. While direct C5-cyanation to form this compound is a sought-after transformation, related methods involving the introduction of a cyano-containing alkyl group have been successfully developed.
Researchers have achieved the regioselective C–H cyanoalkoxylation and cyanoalkylation of 8-aminoquinoline derivatives at the C5 position. rsc.org Using 2,2′-azobisisobutyronitrile (AIBN) as a radical precursor, these protocols yield the corresponding products in moderate to good yields. The reactions are catalyzed by either Cu(OAc)₂ under an oxygen atmosphere for cyanoalkoxylation or NiSO₄ under a nitrogen atmosphere for cyanoalkylation. A single-electron transfer (SET) mechanism via a radical coupling pathway has been proposed for these transformations. rsc.org
| Substrate | Catalyst | Radical Precursor | Atmosphere | Yield |
|---|---|---|---|---|
| N-(quinolin-8-yl)benzamide | NiSO₄ | AIBN | N₂ | Good |
| N-(quinolin-8-yl)pivalamide | NiSO₄ | AIBN | N₂ | Moderate |
Functionalization Approaches for 8-Aminoquinoline Ring Systems
Functionalizing the 8-aminoquinoline core, particularly at the C5 position, is a common strategy to modulate the properties of the resulting molecules. The 8-amino group, typically protected as an amide, serves as an effective directing group to achieve high regioselectivity in C-H activation reactions.
The amide group at the C8 position of the quinoline ring facilitates the selective functionalization of the C5 C-H bond. This has been exploited in a variety of transformations, including nitration, halogenation, and alkylation, providing access to a wide array of 5-substituted-8-aminoquinoline derivatives.
The introduction of a nitro group at the C5 position of 8-aminoquinoline amides is a valuable transformation, as nitroarenes are important precursors for many functional materials and pharmaceuticals. mdpi.com Several methods have been developed to achieve this regioselectively.
One approach involves a visible-light-photocatalyzed C5 nitration using Cu(NO₃)₂·3H₂O as the nitro source. mdpi.comresearchgate.net This method is notable for its mild reaction conditions, proceeding at room temperature under air, and employing an organic photosensitizer (Acid Red 94) and a household light bulb. mdpi.com This procedure is considered environmentally friendly and operationally simple, often allowing for product isolation by recrystallization. mdpi.comresearchgate.net
Alternatively, copper-catalyzed nitration using sodium nitrite (B80452) (NaNO₂) as the nitro source has been reported. rsc.org This reaction, which also proceeds under mild conditions, utilizes a Cu(NO₃)₂ catalyst in conjunction with PhI(TFA)₂ as an oxidant. The protocol is rapid, efficient, and avoids the use of toxic or unstable nitrating agents. rsc.org Other methodologies include using Co(NO₃)₂·6H₂O with tBuONO, although this can lead to mixtures of C5 and C7 isomers, and Fe(NO₃)₃·9H₂O, which typically requires higher reaction temperatures. mdpi.comrsc.org
| Method | Catalyst/Photosensitizer | Nitro Source | Oxidant | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Photocatalysis | Acid Red 94 | Cu(NO₃)₂·3H₂O | K₂S₂O₈ | Visible light, rt, Air | Moderate to Good | mdpi.com |
| Copper Catalysis | Cu(NO₃)₂ | NaNO₂ | PhI(TFA)₂ | rt, CH₃CN | 86% | rsc.org |
| Iron Catalysis | - | Fe(NO₃)₃·9H₂O | - | 100 °C | - | mdpi.com |
The introduction of bromine and difluoromethyl groups into the 8-aminoquinoline scaffold is of significant interest for modifying the biological and physical properties of these molecules. Efficient copper-catalyzed methods have been developed for both C5-bromination and C5-difluoromethylation, sometimes using the same bifunctional reagent. nih.govrsc.orgnih.gov
Using ethyl bromodifluoroacetate as a bifunctional reagent, either selective C5-bromination or C5-difluoromethylation of 8-aminoquinoline amides can be achieved by tuning the catalyst and additives. nih.govrsc.org The C5-bromination reaction is favored when a cupric catalyst (like CuSO₄·5H₂O) is used with an alkaline additive. In contrast, the C5-difluoromethylation reaction becomes dominant when a cuprous catalyst (like CuBr) is employed in combination with a silver additive (like AgOAc). nih.govrsc.org
Other C5-bromination methods utilize various bromine sources, including alkyl bromides in a copper-promoted reaction, and inert halomethanes like carbon tetrabromide under photocatalytic conditions. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov A nickel-catalyzed protocol has also been developed for the regioselective C-H bond difluoroalkylation of 8-aminoquinoline scaffolds using functionalized difluoromethyl bromides. acs.org
| Target Functionalization | Catalyst | Additive | Product Type | Yield |
|---|---|---|---|---|
| Bromination | CuSO₄·5H₂O (Cupric) | Alkaline (e.g., K₂CO₃) | C5-Brominated | Good to Excellent |
| Difluoromethylation | CuBr (Cuprous) | AgOAc | C5-Difluoromethylated | Up to 62% |
Trifluoromethylated compounds are highly sought after in drug discovery. A copper-catalyzed method for the 5-position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives has been established. rsc.org This reaction exhibits high functional group tolerance and proceeds under mild conditions. rsc.org
The mechanism appears to be substrate-dependent. For 8-amidoquinoline derivatives, the reaction is believed to proceed through a radical pathway. However, for 8-aminoquinolines without an amide protecting group, the transformation may occur via a Friedel–Crafts-type reaction, where the copper salt acts as a Lewis acid. This dual role of the copper catalyst, facilitating either radical formation or a Lewis acid-promoted reaction depending on the substrate, is a key feature of this methodology. rsc.org
The formation of carbon-carbon bonds at the C5 position through arylation and alkylation further diversifies the available 8-aminoquinoline derivatives.
Site-selective C5–H alkylation has been achieved using para-quinone methides in a metal-free approach. rsc.orgrsc.org This method is notable for its use of unprotected 8-aminoquinolines and extremely mild reaction conditions, affording C5-alkylated products in high to excellent yields. rsc.orgrsc.org Other studies have utilized alkyl bromides with a ruthenium catalyst for C5-alkylation. researchgate.net
For C5-arylation, palladium-catalyzed C-H activation has been employed. nih.gov Using an 8-aminoquinoline-directed approach, a wide range of aryl groups can be introduced at the C5 position, demonstrating the versatility of this synthetic strategy. nih.govresearchgate.net
| Reaction Type | Reagent | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Alkylation | para-Quinone Methides | Metal-free, mild conditions | Works on unprotected 8-aminoquinolines | rsc.orgrsc.org |
| Alkylation | Alkyl Bromides | Ruthenium catalyst | Catalytic C-H activation | researchgate.net |
| Arylation | Aryl Iodides | Pd(OAc)₂, AgOAc, tert-amyl alcohol | 8-AQ directed C(sp²)–H arylation | nih.gov |
Introduction of Carbonitrile Groups in Quinoline Scaffolds
The incorporation of a carbonitrile (cyano) group at the C5-position of the 8-aminoquinoline framework is a key synthetic step that significantly influences the electronic properties and biological activity of the resulting molecule. The cyano group serves as a valuable precursor for a variety of functional group transformations, further expanding the chemical space accessible from this scaffold.
Historically, the Sandmeyer reaction has been a cornerstone for the introduction of the cyano group. This method typically involves the diazotization of a primary aromatic amine, such as 5-aminoquinoline, using sodium nitrite in an acidic medium, followed by treatment with a copper(I) cyanide salt. While effective, this method often requires stringent control of reaction conditions.
More contemporary and often milder approaches utilize palladium-catalyzed cyanation reactions. These cross-coupling reactions typically employ a halogenated quinoline precursor, for instance, 5-bromo-8-aminoquinoline, which is reacted with a cyanide source like zinc cyanide in the presence of a palladium catalyst and a suitable ligand. This methodology offers greater functional group tolerance and often proceeds with higher yields.
Another strategy involves the direct cyanation of quinoline N-oxides. The N-oxide activates the quinoline ring towards nucleophilic attack, facilitating the introduction of the cyano group at the C5-position using reagents such as trimethylsilyl (B98337) cyanide. The N-oxide functionality can then be readily removed by reduction to yield the 5-cyanoquinoline (B1599141) derivative.
| Starting Material | Reagent(s) | Method | Product |
| 5-Aminoquinoline | 1. NaNO₂, H⁺ 2. CuCN | Sandmeyer Reaction | Quinoline-5-carbonitrile |
| 5-Bromo-8-aminoquinoline | Zn(CN)₂, Pd catalyst | Palladium-catalyzed Cyanation | This compound |
| Quinoline N-oxide | TMSCN | Direct Cyanation | 5-Cyanoquinoline |
Derivatization via Hybrid Molecule Synthesis
The principle of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in medicinal chemistry to create novel molecules with enhanced or synergistic biological activities. This compound serves as an excellent platform for the construction of such hybrid molecules.
Quinoline-Triazole Hybrid Synthesis
The fusion of the this compound core with a triazole ring often utilizes the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The synthesis typically begins with the conversion of the 8-amino group of the quinoline into an azide (B81097). This azide intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to furnish the 1,4-disubstituted 1,2,3-triazole-linked hybrid. The versatility of this reaction allows for the incorporation of a wide array of substituents on the triazole ring, enabling the generation of diverse chemical libraries for biological screening.
Quinoline-Pyrimidine Hybrid Synthesis
The pyrimidine (B1678525) nucleus is a privileged scaffold in medicinal chemistry, being a core component of numerous therapeutic agents. The synthesis of quinoline-pyrimidine hybrids aims to combine the pharmacological attributes of both heterocyclic systems. A common synthetic route involves the condensation of this compound with a β-dicarbonyl compound or its equivalent, which leads to the construction of the pyrimidine ring onto the quinoline framework. Alternatively, the 8-amino group can act as a nucleophile, displacing a suitable leaving group on a pre-functionalized pyrimidine ring to form the desired hybrid molecule.
Quinoline-Uracil Hybrid Synthesis
Uracil (B121893), a fundamental component of RNA, and its derivatives are known for their diverse biological activities. The synthesis of quinoline-uracil hybrids involves linking the this compound scaffold to a uracil moiety. This can be achieved by forming an amide or amine linkage between the 8-amino group of the quinoline and a suitably activated uracil derivative. For instance, reaction with a uracil-N-acetyl chloride or a halogenated uracil derivative can yield the corresponding hybrid. These synthetic strategies allow for the exploration of novel chemical entities with potential applications in various therapeutic areas.
Conjugation with Amino Acids and Natural Products
To enhance pharmacokinetic properties, improve target specificity, or introduce new biological functions, this compound can be conjugated with amino acids or complex natural products. The formation of an amide bond between the 8-amino group of the quinoline and the carboxylic acid of an amino acid is a common approach, typically facilitated by standard peptide coupling reagents. Conjugation with natural products requires careful selection of linking strategies to preserve the biological activity of both parent molecules.
| Hybrid Type | Key Reaction | Common Linkage |
| Quinoline-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |
| Quinoline-Pyrimidine | Condensation / Nucleophilic Aromatic Substitution | C-N bond |
| Quinoline-Uracil | Amide bond formation / Nucleophilic Substitution | Amide or Amine |
| Quinoline-Amino Acid | Peptide Coupling | Amide |
| Quinoline-Natural Product | Various (e.g., Click Chemistry, Amide Coupling) | Varies |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In a ¹H NMR spectrum of a related sulfonamide derivative of this compound, specific chemical shifts (δ) are observed that correspond to the protons on the quinoline ring system. For instance, a ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) showed distinct signals for the aromatic protons. google.com
Key signals included a doublet of doublets at approximately 8.84 ppm, characteristic of the proton at position 2 (H2), and another doublet of doublets at 8.40 ppm corresponding to the proton at position 4 (H4). A multiplet observed around 7.80-7.77 ppm is assigned to the proton at position 6 (H6), while the proton at position 7 (H7) appears as a triplet around 7.17 ppm. The broad signal for the amino group (NH₂) protons is typically found at a lower field, around 6.35 ppm. google.com These assignments are crucial for confirming the substitution pattern on the quinoline core.
Table 1: Representative ¹H NMR Chemical Shifts for an this compound Derivative
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 | 8.84 | dd |
| H4 | 8.40 | dd |
| H6 | 7.80-7.77 | m |
| H7 | 7.17 | t |
| NH₂ | 6.35 | m |
Data recorded in CDCl₃. google.com
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While specific ¹³C NMR data for this compound is not detailed in the available literature, analysis of the parent compound, 8-aminoquinoline, and related derivatives allows for predicted shifts. The carbon atom attached to the cyano group (C5) and the carbons flanking the amino group (C7 and C8a) would exhibit characteristic chemical shifts influenced by the electron-withdrawing nature of the nitrile and the electron-donating nature of the amine, respectively. The presence of the cyano group (C≡N) would also be confirmed by a signal in the typical range for nitriles (approximately 115-125 ppm).
Multi-nuclear NMR Studies
Further structural confirmation can be achieved through multi-nuclear NMR studies, such as ¹⁴N or ¹⁵N NMR. These techniques would provide direct information about the nitrogen atoms of the amino group and the quinoline ring. Although specific experimental data for this compound is not presently available in public literature, such studies would be invaluable for a complete characterization, helping to understand the electronic structure and hybridization of the nitrogen centers within the molecule.
Computational and Theoretical Investigations of 8 Aminoquinoline 5 Carbonitrile and Its Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of quinoline (B57606) derivatives.
Geometry Optimization and Electronic Structure Analysis
DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, are instrumental in determining the optimized geometry of 8-aminoquinoline (B160924) derivatives. researchgate.net These calculations help in understanding the spatial arrangement of atoms and the electronic distribution within the molecule. The inclusion of substituents, such as halogens or nitro groups at the 5 and 7 positions of 8-hydroxyquinoline (B1678124), has been shown to influence the charge distribution and consequently the structural and electronic parameters. researchgate.net The planarity and bond angles of the quinoline ring system are key determinants of its electronic properties.
The electronic structure of quinoline derivatives is characterized by a delocalized π-electron system. mdpi.com This feature is fundamental to their chemical behavior and spectroscopic properties. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the nucleophilic and electrophilic regions of the molecule. mdpi.com For instance, in derivatives of 5,8-quinolinedione, the charge distribution is sensitive to the substitution pattern, which in turn affects the molecule's reactivity. mdpi.com
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, specifically DFT, have proven to be highly effective in predicting spectroscopic parameters, which are essential for the structural elucidation of complex molecules.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in confirming molecular structures. idc-online.comnih.gov DFT calculations can achieve good correlation between computed and experimental chemical shifts, aiding in the correct assignment of signals. idc-online.com For quinoline derivatives, the chemical shifts are influenced by the electronic environment of the protons and carbon atoms, which is affected by substituent groups and intermolecular interactions like π-π stacking. uncw.edu
Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT are used to interpret experimental FT-IR and Raman spectra. researchgate.netnih.gov By comparing the calculated and observed spectra, researchers can assign specific vibrational modes to the corresponding functional groups. researchgate.netnih.gov For example, the characteristic stretching vibrations of C=O, C-N, and C-H bonds in quinoline derivatives can be accurately predicted. mdpi.com Scaling of the calculated frequencies is often necessary to compensate for the approximations inherent in the theoretical models and the difference between the gaseous state of calculations and the solid state of experiments. nih.gov
A comparative analysis of experimental and calculated vibrational frequencies for a related compound, 2-chloroquinoline-3-carboxaldehyde, is presented in the table below.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-Raman (cm⁻¹) |
| C-H stretching | 3065 | 3064 |
| C=O stretching | 1685 | 1684 |
| C=C stretching | 1580 | 1581 |
| C-Cl stretching | 760 | 759 |
| Data for 2-chloroquinoline-3-carboxaldehyde, a related quinoline derivative. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. youtube.com For quinoline derivatives, FMO analysis can help predict their reactivity in various chemical reactions, including their potential as anticancer or antimalarial agents. researchgate.net The energies of these frontier orbitals are crucial in determining the molecule's electronic properties and charge transfer capabilities. researchgate.net
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 8-hydroxy-2-methyl quinoline | -5.78 | -1.45 | 4.33 |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.32 | -2.11 | 4.21 |
| Data for related quinoline derivatives. researchgate.net |
Non-Linear Optical (NLO) Properties Prediction
DFT calculations are also employed to predict the non-linear optical (NLO) properties of molecules. researchgate.net Organic molecules with extended π-conjugated systems, like many quinoline derivatives, are of particular interest for their potential applications in photonic and optoelectronic devices. researchgate.net The NLO response is related to the molecular polarizability (α) and the first hyperpolarizability (β). researchgate.net
Computational studies can predict these properties, and a large β value is indicative of significant NLO activity. researchgate.net For a molecule to have a non-zero β value, it must lack a center of symmetry. The presence of electron-donating and electron-accepting groups within the π-conjugated system can enhance the NLO properties. researchgate.net Theoretical calculations have shown that certain quinoline derivatives possess large hyperpolarizability values, suggesting their potential as NLO materials. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of their conformational changes and interactions with their environment over time. nih.govresearchgate.net For quinoline derivatives, MD simulations can be used to investigate their interactions with biological macromolecules, such as proteins or nucleic acids. nih.govdoi.org
These simulations can reveal the stability of ligand-protein complexes, the nature of the binding interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational flexibility of the molecule. nih.govresearchgate.net For instance, MD simulations have been used to study the stability of quinoline derivatives as potential protease inhibitors for SARS-CoV-2, showing that these compounds can form stable complexes with the target enzyme. nih.govresearchgate.net The analysis of parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA) during the simulation provides insights into the dynamic behavior of the system. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI-RDG) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. wikipedia.org It allows for the characterization of interatomic interactions, including covalent and noncovalent bonds. wikipedia.org
Noncovalent Interaction (NCI-RDG) analysis is a computational tool used to visualize and characterize weak, noncovalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial in determining the three-dimensional structure and stability of molecules. For quinoline derivatives, these analyses can provide detailed insights into intramolecular hydrogen bonding and other weak interactions that influence their conformation and reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgq-chem.com This approach provides a framework for analyzing charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. wikipedia.orgnih.gov
In an idealized Lewis structure, bonding orbitals are occupied by two electrons, and antibonding orbitals are empty. However, in real molecules, weak occupancies of the antibonding orbitals occur due to electron delocalization from filled bonding or lone pair orbitals. NBO theory quantifies the energetic significance of these delocalizations through second-order perturbation theory. The stabilization energy, E(2), associated with a donor-acceptor interaction between a filled orbital (i) and an empty orbital (j) is calculated, with higher E(2) values indicating a stronger interaction.
Key expected interactions would include:
Donation from the amino nitrogen lone pair (n(N)) into the π* orbitals of the quinoline ring. This interaction is characteristic of anilines and contributes to the electron-donating nature of the amino group, activating the ring towards electrophilic substitution.
Donation from the quinoline ring nitrogen lone pair (n(N)) into adjacent σ* orbitals.
Interactions involving the π-system of the quinoline ring donating into the π* orbitals of the electron-withdrawing cyano group.
While specific E(2) values for 8-Aminoquinoline-5-carbonitrile are not available in the current literature, a representative table based on similar aromatic systems can illustrate the expected findings.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(N-amino) | π(C-C)ring | High | Lone Pair -> π (Resonance) |
| π(C-C)ring | π(C≡N)cyano | Moderate | π -> π (Conjugation) |
| n(N-ring) | σ(C-C)ring | Low | Lone Pair -> σ (Hyperconjugation) |
| π(C≡N)cyano | π(C-C)ring | Low | π -> π (Conjugation) |
This table is illustrative. The E(2) values are qualitative descriptors (High, Moderate, Low) representing the expected strength of interaction based on general chemical principles.
The analysis of NBO charges and Wiberg bond indices along a reaction coordinate can also provide profound insights into the electronic changes during a chemical transformation, helping to confirm the nature of intermediates and transition states. nih.gov
Computational Studies on Reaction Mechanisms
Computational studies are instrumental in elucidating the step-by-step pathways of chemical reactions, mapping out the potential energy surface, and identifying transition states and intermediates. For 8-aminoquinoline and its derivatives, these studies can shed light on both synthetic transformations and metabolic pathways.
One of the most relevant reaction pathways for 8-aminoquinolines is their metabolism in biological systems. The hemolytic toxicity of some 8-aminoquinoline antimalarial drugs is understood to be dependent on their metabolism. doi.org Computational studies can model the interaction of these compounds with metabolic enzymes like Cytochrome P450, specifically the CYP2D6 isoform. The metabolism of primaquine (B1584692), a related 8-aminoquinoline, shows enantioselectivity, where the (S)-enantiomer is more susceptible to CYP2D6-catalyzed ring oxidation. doi.org
A plausible computational investigation for this compound would involve:
Docking Studies: Docking the molecule into the active site of the CYP2D6 enzyme to determine the preferred binding orientation.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: Modeling the reaction mechanism of aromatic hydroxylation. The quinoline ring would be the QM region, treated with high-level quantum mechanics (like Density Functional Theory), while the surrounding protein and solvent would be the MM region, treated with classical mechanics.
Transition State Searching: Locating the transition state for the hydrogen abstraction from the quinoline ring by the active ferryl-oxo species of the enzyme, followed by the oxygen rebound step to form the hydroxylated product. The calculated activation energy barriers would predict the most likely site of oxidation on the ring.
Another area of investigation is the mechanism of synthetic reactions. For instance, the functionalization of the 8-aminoquinoline core is of significant chemical interest. Computational chemistry can predict the regioselectivity of reactions like electrophilic aromatic substitution. By calculating the energy of the sigma-complex intermediates (also known as Wheland intermediates) for substitution at each possible position on the quinoline ring, one can determine the most favorable reaction pathway. The presence of the activating amino group and the deactivating carbonitrile group would create a complex regiochemical profile that computational analysis could untangle.
The table below outlines a hypothetical computational approach to studying the mechanism of nitration on this compound.
| Reaction Step | Computational Method | Calculated Property | Insight Gained |
|---|---|---|---|
| Formation of Sigma Complex | DFT (e.g., B3LYP/6-31G*) | Relative Energies of Intermediates | Prediction of most stable intermediate (regioselectivity) |
| Transition State for Proton Loss | DFT Transition State Search | Activation Energy (Ea) | Rate-determining step analysis |
| Full Reaction Pathway | Intrinsic Reaction Coordinate (IRC) | Minimum Energy Path | Confirmation of transition state connectivity |
These computational approaches provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone, guiding future synthetic and medicinal chemistry efforts.
Coordination Chemistry of 8 Aminoquinoline Based Ligands
Ligand Design Principles and Chelation Properties of 8-Aminoquinolines
8-Aminoquinoline (B160924) (8-AQ) and its derivatives are privileged frameworks in the design of chelating ligands. unimi.it Their efficacy stems from the strategic placement of two nitrogen donor atoms: the quinoline (B57606) ring nitrogen and the exocyclic amino nitrogen at the 8-position. This arrangement allows 8-AQ to act as a bidentate chelating ligand, forming a stable five-membered ring upon coordination with a metal ion. unimi.it This chelate effect results in thermodynamically stable metal complexes.
The design principles for 8-aminoquinoline-based ligands often involve modifying the quinoline core to fine-tune the steric and electronic properties of the ligand. These modifications can influence the ligand's affinity and selectivity for specific metal ions. For instance, the introduction of substituents can alter the electron density on the donor atoms, thereby modulating the strength of the metal-ligand bonds. 8-Aminoquinolines have proven to be particularly effective ionophores for various divalent metal ions, including Zn²⁺, Cu²⁺, and Ni²⁺. arkat-usa.orgresearchgate.net The versatility of this scaffold allows for its incorporation into more complex molecular structures, such as chemosensors, where the aldehyde group can be used for further functionalization to modify spectroscopic properties. arkat-usa.orgresearchgate.net
The chelation properties are central to the function of these molecules. The formation of stable complexes is a key feature, making them valuable in fields ranging from medicinal chemistry to materials science. dovepress.comresearchgate.net The lipophilic nature of the quinoline ring, combined with the metal-chelating moiety, allows these compounds and their metal complexes to interact with biological systems. researchgate.net
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 8-aminoquinoline-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of analytical techniques to determine their structure and properties.
Zinc(II) complexes of 8-aminoquinoline derivatives have been synthesized and structurally characterized. A common synthetic method involves the self-assembly of the 8-aminoquinoline ligand with a zinc(II) salt, such as zinc(II) acetate dihydrate, in a solvent mixture. acs.org For example, mononuclear Zn(II) complexes with 8-aminoquinoline (8-AMQ) and pseudohalide ions like dicyanamide (dca) have been prepared. acs.org
These complexes are often characterized by techniques including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and powder X-ray diffraction (PXRD). acs.org Single-crystal X-ray diffraction provides definitive structural information, revealing the coordination geometry around the central zinc ion. In a representative complex, [Zn{(8-AMQ)(dca)}₂], the zinc center is coordinated by the nitrogen atoms of the 8-aminoquinoline ligands. acs.org The purity and crystalline nature of these complexes can be confirmed by comparing experimental PXRD patterns with simulated patterns from single-crystal data. acs.org
Table 1: Selected Characterization Data for a Representative Zinc(II)-8-Aminoquinoline Complex
| Property | Data |
|---|---|
| Complex | [Zn{(8-AMQ)(dca)}₂] |
| Molecular Ion Peak (m/z) | 485.09 (Observed), 485.82 (Calculated) acs.org |
| Geometry | Centrosymmetric mononuclear |
| Coordination | Through N-donor atoms of 8-AMQ acs.org |
| Crystallinity | Crystalline acs.org |
This table is generated based on data for a representative 8-aminoquinoline complex. AMQ = 8-Aminoquinoline; dca = dicyanamide.
Copper(II) complexes based on quinoline-derived ligands have been extensively studied. The synthesis typically involves the reaction of a copper(II) salt, such as Cu(NO₃)₂·3H₂O or CuCl₂·2H₂O, with the ligand in a suitable solvent under reflux or solvothermal conditions. nih.govresearchgate.net
Structural characterization of these complexes is often achieved through single-crystal X-ray diffraction. For instance, in a dimeric copper(II) complex with a quinoline-derived Schiff base ligand, each copper(II) center can adopt a five-coordinate, slightly distorted square-pyramidal geometry. nih.gov The coordination sphere is typically composed of nitrogen atoms from the quinoline ring and the imine group of the ligand, along with atoms from the counter-ions or solvent molecules. nih.govresearchgate.net Spectroscopic methods like FTIR are used to confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the donor groups.
Table 2: Selected Bond Lengths for a Representative Copper(II)-Quinoline Schiff Base Complex
| Bond | Length (Å) |
|---|---|
| Cu–N (quinoline) | 1.985 (4) nih.gov |
| Cu–N (imine) | 1.972 (4) nih.gov |
This table presents data from a representative complex to illustrate typical bond lengths.
Complexes of 8-aminoquinoline derivatives with nickel(II) have been prepared and characterized. For example, reacting 8-amino-2-methylquinoline with various nickel(II) salts yields high-spin complexes. rsc.org The synthesis of Ni(II) complexes can be achieved by refluxing a methanolic solution of the ligand with a nickel(II) salt, such as Ni(NO₃)₂·6H₂O. nih.govfrontiersin.org
The structural characterization of these complexes relies on a combination of conductivity measurements, infrared and visible spectra, and magnetic susceptibility. rsc.org Based on these analyses, polymeric octahedral or square planar geometries are often proposed. rsc.orgfrontiersin.org For instance, in the complex [Ni(H₂L)(NO₃)]·2H₂O, where H₃L is a tridentate aminoquinoline derivative, a square planar geometry was proposed based on experimental and computational data. nih.govfrontiersin.org The formation of metal-ligand bonds is confirmed by the appearance of new bands in the far-IR spectrum, corresponding to Ni-O and Ni-N stretching vibrations. nih.gov
Table 3: Proposed Geometries and Spectroscopic Data for Representative Nickel(II)-Aminoquinoline Complexes
| Complex Type | Proposed Geometry | Key Spectroscopic Feature |
|---|---|---|
| Ni(maq)₂X₂ (maq = 8-amino-2-methylquinoline) | Polymeric Octahedral rsc.org | High-spin magnetic moment |
This table is generated from data on representative 8-aminoquinoline derivative complexes.
The synthesis of platinum(II) complexes with 8-aminoquinoline ligands has been reported as part of the development of new metallodrugs. unimi.it A typical synthetic route involves reacting K₂PtCl₄ with the 8-aminoquinoline ligand in water under reflux to form an intermediate, which is then reacted with other ligands, such as alkyl-imidazoles, to yield the final monofunctional platinum complexes. unimi.it
These complexes are thoroughly characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹⁵Pt), elemental analysis, and mass spectrometry. unimi.it Two-dimensional NMR experiments like NOESY can be used to confirm the conformation of the complexes in solution. unimi.it While specific crystal structures for 8-aminoquinoline-5-carbonitrile platinum complexes are not detailed in the provided context, structural analysis of related cyclometalated platinum(II) complexes with benzo[h]quinolinate reveals details about their molecular geometry and intermolecular interactions. nih.gov In these structures, the geometry around the platinum center is typically square planar. nih.gov
The coordination chemistry of 8-aminoquinoline extends to manganese and cobalt. For instance, a septa-dentate tris-8-aminoquinoline ligand has been synthesized and used to form complexes with cobalt(III). rsc.org The synthesis of such complexes involves reacting the ligand with a corresponding metal salt.
The solid-state structures of these complexes have been determined by single-crystal X-ray diffraction. In a cobalt(III) complex with a tris-8-aminoquinoline tripodal ligand, the metal center was found to have an octahedral, six-coordinate structure. rsc.org The coordination environment is defined by the nitrogen atoms of the three 8-aminoquinoline moieties. The solid-state structure can be compared with solution-state data obtained from ¹H NMR to understand the complex's behavior in different phases. rsc.org While specific details on manganese complexes with this compound were not found, the versatile chelating nature of the 8-aminoquinoline scaffold suggests its capability to form stable complexes with manganese in various oxidation states.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 8-Aminoquinoline |
| This compound |
| Zinc(II) acetate dihydrate |
| Copper(II) nitrate (B79036) trihydrate |
| Copper(II) chloride dihydrate |
| Nickel(II) nitrate hexahydrate |
| Potassium tetrachloroplatinate(II) |
| 8-amino-2-methylquinoline |
| Tris-8-aminoquinoline |
| Dicyanamide |
Supramolecular Interactions in Metal Complexes
The architecture of metal complexes derived from 8-aminoquinoline (8-AMQ) ligands is significantly influenced by supramolecular interactions, which play a critical role in the formation and stabilization of their crystalline structures. researchgate.net These non-covalent forces, primarily hydrogen bonding and π–π stacking, dictate the crystal packing and can lead to the formation of extended one-, two-, or three-dimensional networks. researchgate.netacs.org The 8-aminoquinoline ligand, with its NH2 functional group and aromatic rings, is well-suited for engaging in these diverse interactions. acs.org
Hydrogen bonds are a predominant feature in the crystal structures of 8-AMQ complexes. The amino group (–NH2) on the quinoline ring acts as a hydrogen bond donor, forming connections with suitable acceptors. In the crystal packing of zinc complexes, for instance, N–H···N hydrogen bonds and weak C–H···N interactions have been observed. acs.org In a salt of 8-aminoquinoline with a tetrachlorozincate dianion, intermolecular N—H⋯Cl and C—H⋯Cl hydrogen bonds connect cations and anions to form sheets. researchgate.net The nature of the counter-ion and the metal center can significantly influence the resulting hydrogen-bonding network. researchgate.net For example, in a series of Mn(II), Cu(II), and Cd(II) complexes with various anions (Cl-, Br-, I-, NO3-, SCN-), cooperative hydrogen-bonding interactions were found to be essential for the stability of the crystalline materials. researchgate.net
| Complex Type | Interaction Type | Description | Role in Crystal Packing |
|---|---|---|---|
| Zn(II) Complexes | N–H···N Hydrogen Bonds | Interaction between the amino group of 8-AMQ and nitrogen atoms of adjacent molecules or co-ligands. acs.org | Formation of primary structural motifs and chains. acs.org |
| Zn(II) Complexes | C–H···N Interactions | Weak hydrogen bonds involving aromatic C-H groups and nitrogen acceptors. acs.org | Contributes to the stability and dimensionality of the supramolecular network. acs.org |
| Mn(II), Cu(II), Cd(II) Complexes | π–π Stacking | Stacking of the aromatic quinoline rings of adjacent ligands. researchgate.net | Links molecular units, often forming layered or columnar structures. researchgate.netresearchgate.net |
| (C9H10N2)[ZnCl4] Salt | N—H⋯Cl and C—H⋯Cl Hydrogen Bonds | Interactions between the protonated 8-AMQ cation and the tetrachlorozincate anion. researchgate.net | Connects cations and anions to form extensive sheets within the crystal lattice. researchgate.net |
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes with 8-aminoquinoline-based ligands is a key aspect of their chemical character, providing insight into their redox stability and potential for electron transfer processes. While detailed electrochemical studies on a wide range of 8-AMQ metal complexes are not extensively documented, the redox properties of the 8-aminoquinoline (8AQ) ligand itself have been thoroughly investigated, offering a foundation for understanding the behavior of its complexes. chemrxiv.orgresearchgate.net
Studies using cyclic voltammetry and pulse voltammetric techniques have shown that the electrochemical behavior of the 8AQ ligand is highly dependent on pH. chemrxiv.orgresearchgate.net The anodic (oxidation) pathway, in particular, varies significantly with changes in the pH of the solution. chemrxiv.org In contrast, the cathodic (reduction) processes appear to follow a single pathway across a wide pH range. researchgate.net This pH-dependent redox activity is crucial, as it suggests that the stability and electron-donating or -accepting capabilities of 8AQ-based metal complexes could be tuned by controlling the acidity of the medium.
| Compound/Complex Type | Technique | Key Findings | Reference |
|---|---|---|---|
| 8-Aminoquinoline (8AQ) Ligand | Cyclic & Pulse Voltammetry | The oxidation pathway is strongly dependent on the pH of the solution. chemrxiv.orgresearchgate.net | chemrxiv.orgresearchgate.net |
| 8-Aminoquinoline (8AQ) Ligand | Cyclic & Pulse Voltammetry | The reduction process occurs via a single pathway, independent of pH. researchgate.net | researchgate.net |
| Fe(III)/Fe(II) Complexes with 8-HQ Derivative | Cyclic Voltammetry | Reversible processes observed; formal potential (E'1/2) is significantly more positive than that of the reference 8-HQ complex. mdpi.com | mdpi.com |
| Cu(II) Complexes with 8-HQ Derivatives | Cyclic Voltammetry | Ternary complexes with amino acids are more easily reduced than the binary parent complexes. nih.gov | nih.gov |
Mechanistic Biological Evaluation of 8 Aminoquinoline 5 Carbonitrile Derivatives in Vitro & Pre Clinical Mechanistic Studies
Antimalarial Activity: Mechanistic Insights
Inhibition of Plasmodium falciparum Growth and Resistance Mechanisms
Derivatives of 8-aminoquinoline (B160924) have demonstrated notable efficacy against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. taylorandfrancis.com The core mechanism of action for many quinoline-based antimalarials is believed to involve the disruption of the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. While the precise mechanisms for 8-aminoquinoline derivatives are still under investigation, it is understood that they interfere with the parasite's DNA structure and disrupt its mitochondrial membranes. taylorandfrancis.com
A significant challenge in malaria treatment is the emergence of drug-resistant parasite strains. Research into 5-aryl-8-aminoquinoline derivatives has revealed that these compounds can be more potent against chloroquine (B1663885) (CQ)-resistant strains of P. falciparum than CQ-sensitive ones. nih.gov This suggests that their mechanism of action may differ from that of chloroquine, potentially circumventing the resistance mechanisms developed by the parasite.
Historically, 8-aminoquinolines like primaquine (B1584692) have been crucial for their activity against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, preventing relapse of the disease. taylorandfrancis.comnih.gov While the focus of this section is on P. falciparum, the broader class of 8-aminoquinolines is recognized for its multifaceted role in malaria therapy, including activity against mature gametocytes, which is key to preventing transmission. taylorandfrancis.comnih.gov
Structure-Activity Relationship (SAR) Studies for Antimalarial Potency
The therapeutic potential of 8-aminoquinoline derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in optimizing their antimalarial activity while seeking to minimize toxicity.
A pivotal structural feature for the antimalarial efficacy of 8-aminoquinolines is the presence of a 6-methoxy group on the quinoline (B57606) ring. asm.org This feature, identified early in the development of synthetic antimalarials, is a common characteristic of effective compounds within this class. asm.org
Further modifications to the 8-aminoquinoline scaffold have yielded important insights:
Substitution at Position 5: The introduction of aryl groups at the 5-position of the 8-aminoquinoline nucleus has led to compounds with potent activity against P. falciparum. nih.gov Studies on these 5-aryl derivatives have shown that analogues bearing electron-donating groups tend to exhibit greater antimalarial activity than those with electron-withdrawing substituents. nih.gov
Side Chain Modification: The nature of the diamine side chain at the 8-position is a critical determinant of both activity and toxicity. Alterations to this side chain have been a primary focus of research to enhance the therapeutic index of these compounds.
Ring Substitutions: While the 6-methoxy group is generally considered essential, substitutions at other positions on the quinoline ring can significantly impact activity. For instance, introducing groups at the 7-position often leads to a decrease or loss of antimalarial potency. who.int Conversely, certain 4,5-disubstituted primaquine analogues have shown high activity, although sometimes accompanied by increased toxicity. who.int
It is important to note that the quinoline nucleus itself, while a common feature, may not be absolutely essential for tissue schizontocidal activity, as some naphthalene (B1677914) analogues have demonstrated antimalarial effects. who.int
Target Identification and Molecular Docking Studies (e.g., plasmodial dihydrofolate reductase)
Identifying the specific molecular targets of 8-aminoquinoline derivatives is crucial for understanding their mechanism of action and for the rational design of new, more effective drugs. One key enzyme in the folate biosynthesis pathway of Plasmodium falciparum, dihydrofolate reductase (PfDHFR), is a well-established target for antifolate antimalarial drugs. nih.gov This pathway is vital for the parasite's synthesis of nucleotides and some amino acids. nih.gov
Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a ligand (in this case, an 8-aminoquinoline derivative) to a target protein. These studies have been employed to investigate the interaction of various quinoline derivatives with PfDHFR.
For instance, docking-guided three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses of 4-aminoquinoline-1,3,5-triazines have been conducted to understand the molecular determinants of their binding to wild-type PfDHFR. ugm.ac.id Such studies can reveal key interactions, like those with the S108 residue of the enzyme, which is a known point of mutation leading to drug resistance. ugm.ac.id By understanding these interactions, medicinal chemists can design new derivatives that avoid steric clashes with mutated residues, potentially overcoming resistance. researchgate.net
While PfDHFR is a primary target for some antimalarials, other potential targets for quinoline derivatives have also been investigated. For example, Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), an enzyme involved in the parasite's anaerobic glycolysis, has been studied as a potential target. researchgate.net Molecular docking has been used to evaluate the binding of quinoline derivatives to PfLDH, suggesting that these compounds, particularly when complexed with hematin, could act as efficient inhibitors. researchgate.net
Antimicrobial and Antifungal Activity: Mechanistic Investigations
Evaluation against Bacterial Strains (Gram-positive and Gram-negative)
Derivatives of 8-aminoquinoline have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov For instance, metal complexes of 8-aminoquinoline-uracil derivatives have shown efficacy against Gram-negative bacteria such as Plesiomonas shigelloides and Shigella dysenteriae. nih.gov
The parent compound, 8-hydroxyquinoline (B1678124), exhibits potent inhibitory activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Enterococcus faecalis, Corynebacterium diphtheriae, Bacillus cereus, and Bacillus subtilis. nih.gov Halogenated derivatives of 8-hydroxyquinoline, such as clioquinol, have shown enhanced activity against Gram-negative bacteria compared to the parent compound. nih.gov
Furthermore, hybrid molecules created by conjugating 8-aminoquinoline with 1,2,3-triazoles have also been evaluated for their antibacterial properties, with many showing potent activity against tested bacterial strains. researchgate.net
Below is a table summarizing the antimicrobial activity of selected 8-hydroxyquinoline derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| 8-Hydroxyquinoline | S. aureus, S. epidermidis, M. luteus, E. faecalis, C. diphtheriae, B. cereus, B. subtilis | Potent Inhibition | nih.gov |
| Clioquinol (halogenated 8-HQ) | Gram-negative bacteria | High antigrowth activity | nih.gov |
| 8AQ-Cu-5Iu (Copper complex) | P. shigelloides, S. dysenteriae | Antimicrobial activity | nih.gov |
| 8AQ-Cu-5Nu (Copper complex) | P. shigelloides, S. dysenteriae | Antimicrobial activity | nih.gov |
| 8-Aminoquinoline-1,2,3-triazole hybrids | Various bacterial strains | Potent antibacterial activity | researchgate.net |
Evaluation against Fungal Strains
In addition to their antibacterial properties, 8-aminoquinoline derivatives have been investigated for their potential as antifungal agents. Hybrid compounds formed by the conjugation of 8-aminoquinoline with substituted triazoles have displayed potent antifungal activities against pathogenic strains like Candida albicans and Candida parapsilosis. researchgate.net
Secondary 8-hydroxyquinoline-7-carboxamide derivatives have also been specifically developed and tested for their antifungal properties. These compounds have shown activity against various fungi, including Trichophyton rubrum, Trichophyton mentagrophytes, Aspergillus niger, and Scopulariopsis brevicaulis, as well as Candida species like Candida albicans and Candida glabrata. google.com
The antifungal potential of 8-hydroxyquinoline derivatives has been further demonstrated in in vivo studies using alternative animal models. For example, certain 8-hydroxyquinoline-5-sulfonamide derivatives have shown a protective effect against Candida albicans infection in Drosophila melanogaster. nih.gov
The table below presents a summary of the antifungal activity of various 8-hydroxyquinoline and 8-aminoquinoline derivatives.
| Compound/Derivative | Fungal Strain | Activity | Reference |
| 8-Aminoquinoline-1,2,3-triazole hybrids | C. albicans, C. parapsilosis | Potent antifungal activity | researchgate.net |
| Secondary 8-hydroxyquinoline-7-carboxamides | T. rubrum, T. mentagrophytes, A. niger, S. brevicaulis, C. albicans, C. glabrata | Antifungal activity | google.com |
| 8-Hydroxyquinoline-5-sulfonamides | C. albicans | Protective effect in vivo | nih.gov |
SAR Studies for Antimicrobial and Antifungal Efficacy
The structure-activity relationship (SAR) of 8-aminoquinoline derivatives has been a subject of investigation to understand how chemical modifications influence their antimicrobial and antifungal properties. While research specifically on 8-aminoquinoline-5-carbonitrile is limited in this direct context, broader studies on 8-aminoquinoline derivatives provide valuable insights.
Generally, the antimicrobial and antifungal activities of quinoline derivatives are influenced by the nature and position of substituents on the quinoline ring. For instance, the introduction of different functional groups can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, which in turn affects its ability to penetrate microbial cell membranes and interact with intracellular targets.
Studies on various 8-aminoquinoline derivatives have shown that modifications at different positions of the quinoline nucleus can lead to a range of biological activities, including antibacterial, antifungal, and antimalarial effects. researchgate.netnih.gov For example, metal complexes of 8-aminoquinoline-uracil derivatives have demonstrated antimicrobial activity against Gram-negative bacteria. nih.gov The activity of these complexes is thought to be related to the dissociation of the complex to form a charged species that can interact with and block metal binding sites on microbial enzymes. nih.gov
Furthermore, research on other quinoline derivatives, such as 8-hydroxyquinolines, has indicated that these compounds can exhibit significant antibacterial activity, sometimes superior to standard antibiotics like Penicillin G. nih.gov While not directly focused on the 5-carbonitrile derivative, this highlights the potential of the quinoline scaffold as a source of new antimicrobial agents. The specific contribution of the 5-carbonitrile group to the antimicrobial and antifungal efficacy of 8-aminoquinoline would require dedicated SAR studies on a series of specifically designed analogs.
Anticancer and Cytotoxic Activity: Mechanistic Explorations
Derivatives of 8-aminoquinoline have been evaluated for their cytotoxic effects against various human cancer cell lines. A platinum(II) complex incorporating an 8-aminoquinoline ligand, referred to as Pt-8AQ, demonstrated significant antiproliferative activity against three glioblastoma cell lines: U87-MG, U373-MG, and U138-MG. nih.gov Notably, the cytotoxic effect of Pt-8AQ on these glioblastoma cells was more potent than that of the clinically used anticancer drug, cisplatin (B142131). nih.gov However, its activity against carcinoma and mesothelioma cell lines was less pronounced. nih.gov
The following table summarizes the IC50 values of Pt-8AQ compared to cisplatin in the glioblastoma cell lines:
| Cell Line | Pt-8AQ IC50 (µM) | Cisplatin IC50 (µM) |
| U87-MG | 3.68 ± 0.69 | 7.27 ± 1.80 |
| U373-MG | 11.53 ± 0.16 | 22.69 ± 0.05 |
| U138-MG | 8.05 ± 0.23 | 32.1 ± 4.44 |
Data from in vitro studies on a platinum(II) complex with an 8-aminoquinoline ligand. nih.gov
Other studies on different quinoline derivatives, such as quinoline-5,8-diones, have also shown antiproliferative activity against cell lines like the P388 leukemia cell line. nih.gov The cytotoxicity of these compounds underscores the potential of the quinoline scaffold in the development of new anticancer agents.
The mechanisms by which 8-aminoquinoline derivatives exert their cytotoxic effects involve interactions with key biological macromolecules. In the case of the platinum complex Pt-8AQ, investigations into its mechanism of action suggest that DNA is not its primary target. nih.gov NMR studies of its interaction with molecules like 9-ethylguanine (B105967) (a model for DNA bases), glutathione (B108866) (GSH), and methionine-enkephalin (MetS7) indicated a different mode of action compared to traditional platinum-based drugs that directly damage DNA. nih.gov
Instead, the cytotoxic activity of some quinoline-based compounds may be linked to the inhibition of essential cellular enzymes. For example, certain quinoline-5,8-quinones have been identified as inhibitors of Cdc25B phosphatase, a key enzyme in cell cycle regulation. nih.gov The inhibition of such enzymes can disrupt normal cellular processes and lead to cell death. The generation of intracellular reactive oxygen species (ROS) has also been observed with some para-quinones, which can contribute to their cytotoxic effects. nih.gov
The anticancer activity of 8-aminoquinoline derivatives can be attributed in part to their ability to modulate the cell cycle. The platinum complex Pt-8AQ was found to significantly alter the cell cycle pattern in glioblastoma cells. nih.gov Specifically, treatment with Pt-8AQ led to an increase in the population of apoptotic cells, as indicated by a larger sub-G0/G1 peak in cell cycle analysis. nih.gov This pro-apoptotic effect was associated with the downregulation of the p53 tumor suppressor protein and the anti-apoptotic protein Bcl-2. nih.gov
The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their associated cyclins. wisc.edu By interfering with the expression or activity of key regulatory proteins like p53 and Bcl-2, 8-aminoquinoline derivatives can disrupt the normal progression of the cell cycle and trigger apoptosis in cancer cells. The ability of viruses to modulate the cell cycle, often by targeting proteins like the retinoblastoma (Rb) tumor suppressor, highlights the importance of this pathway as a target for therapeutic intervention. wisc.edu
Structure-activity relationship studies are crucial for optimizing the antiproliferative effects of 8-aminoquinoline derivatives. Research on quinoline-5,8-diones and styrylquinolinecarboxylic acids has explored how different structural modifications impact their activity. nih.gov These studies have shown that the presence of the 5,8-dione structure can contribute to antiproliferative activity. nih.gov Interestingly, analogues that lack the 5,8-dione moiety but possess an 8-carboxylic acid group also demonstrated the ability to inhibit cell proliferation. nih.gov
In the case of the Pt-8AQ complex, the specific coordination of the 8-aminoquinoline ligand to the platinum center is key to its cytotoxic profile. The cationic nature of the complex and the chelating properties of the 8-aminoquinoline ligand likely play a significant role in its biological activity and its distinct mechanism of action compared to cisplatin. nih.gov Further SAR studies focusing on substitutions on the 8-aminoquinoline ring, including the introduction of a 5-carbonitrile group, would be necessary to systematically evaluate the impact on antiproliferative efficacy and to develop more potent and selective anticancer agents.
Antioxidant and Neuroprotective Mechanisms
While the primary focus of this article is on the 5-carbonitrile derivative, broader research into 8-aminoquinoline derivatives has revealed their potential as antioxidant and neuroprotective agents. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a common factor in the pathology of several neurodegenerative diseases. nih.gov
A series of N-substituted 8-aminoquinoline derivatives, which were linked to natural antioxidants like lipoic, caffeic, and ferulic acids, have been synthesized and evaluated for their neuroprotective properties. nih.gov These compounds demonstrated the ability to chelate copper, a metal implicated in ROS-induced neurodegeneration, and to scavenge oxygen radicals in a DPPH assay. nih.gov
Selected derivatives from this series were shown to have cytoprotective effects in a photoreceptor-like cell line (661W) subjected to oxidative stress. nih.gov These compounds were able to reduce cell death induced by hydrogen peroxide and decrease the levels of intracellular ROS. nih.gov This suggests that the combination of the metal-chelating properties of the 8-aminoquinoline scaffold with the radical-scavenging capabilities of natural antioxidants can lead to promising neuroprotective agents.
The neuroprotective mechanism of such compounds is thought to involve a multi-target approach, simultaneously addressing metal dyshomeostasis and oxidative damage, which are key pathological features of many neurodegenerative disorders. nih.gov
Reactive Oxygen Species (ROS) Scavenging
Derivatives of the 8-aminoquinoline scaffold have been investigated for their ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. nih.gov An imbalance in ROS levels leads to oxidative stress, a condition implicated in the progression of several diseases. nih.govnih.gov
The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging test. nih.gov Studies on 8-quinoline-N-substituted derivatives, which incorporate natural antioxidant molecules like ferulic and caffeic acids, have demonstrated notable radical-scavenging ability. nih.gov The effectiveness of these hybrid molecules is significantly influenced by their chemical structure. For instance, derivatives containing a catecholic portion, such as those derived from caffeic acid, show superior antiradical activity compared to others. nih.gov This suggests that the design of 8-aminoquinoline derivatives can be optimized to enhance their ROS scavenging properties by incorporating specific antioxidant pharmacophores.
| Compound Class | Parent Antioxidant Acid | Relative DPPH Scavenging Activity | Key Structural Feature |
|---|---|---|---|
| Caffeic Acid Analogues (e.g., Compounds 4-6) | Caffeic Acid | High | Catecholic moiety |
| Ferulic Acid Analogues (e.g., Compounds 7-8) | Ferulic Acid | Lower than Caffeic Analogues | Methoxy group on the phenyl ring |
| Lipoic Acid Derivatives (e.g., Compounds 2-3) | Lipoic Acid | Variable | Disulfide ring |
Metal Chelation in Oxidative Stress Mitigation
The 8-aminoquinoline scaffold is recognized as a privileged structure for its metal-chelating capabilities. nih.govresearchgate.net Metal ions, particularly redox-active metals like copper (Cu²⁺) and iron, play a crucial role in the generation of ROS through processes like the Fenton reaction. researchgate.net By sequestering these metal ions, 8-aminoquinoline derivatives can prevent them from participating in these harmful redox cycles, thereby mitigating oxidative stress. nih.gov
Studies have shown that a series of 8-quinoline-N-substituted derivatives can effectively chelate copper ions, which are often implicated in ROS-induced degeneration. nih.gov Spectroscopic analysis has confirmed that most of these compounds form complexes with Cu²⁺, typically in a 2:1 ligand-to-metal stoichiometry. nih.gov This chelating ability is a key component of their neuroprotective strategy, as metal dyshomeostasis is a common feature in many neurodegenerative diseases. nih.govnih.gov The ability to bind biometals is a critical function for multitargeted compounds designed to treat conditions like Alzheimer's disease. nih.gov
Cytoprotective Effects in Cellular Models of Oxidative Stress
The true measure of the antioxidant and metal-chelating properties of 8-aminoquinoline derivatives lies in their ability to protect cells from oxidative damage. In vitro studies using cellular models of oxidative stress have provided compelling evidence of their cytoprotective effects. nih.gov
In one key study, selected 8-quinoline derivatives were evaluated in a photoreceptor-like cell line (661W) where oxidative stress was induced by hydrogen peroxide (H₂O₂), a potent ROS. nih.gov The results were significant:
Reduced Cell Death: Pre-treatment with the derivatives (compounds 4 and 5) protected the photoreceptor cells from H₂O₂-induced death. nih.gov
Decreased ROS Generation: The compounds were shown to significantly reduce the intracellular generation of ROS within the cells. nih.gov
Inhibition of Lipid Peroxidation: The derivatives also decreased the expression of acrolein, a toxic aldehyde and a marker of lipid peroxidation, which is a major consequence of oxidative damage to cell membranes. nih.gov
These findings suggest that the cytoprotective effect is a direct result of the compounds' ability to scavenge ROS and potentially chelate metals, thereby interrupting the cascade of events that leads to oxidative stress-mediated cell death. nih.gov
| Compound | Concentration | Effect on H₂O₂-Induced ROS Generation | Effect on Acrolein Expression | Outcome |
|---|---|---|---|---|
| Compound 4 | 100 µM | Significant Reduction | Significant Reduction | Cytoprotective |
| Compound 5 | 100 µM | Significant Reduction | Significant Reduction | Cytoprotective |
Multitargeted Approaches in Medicinal Chemistry
The complexity of many chronic and degenerative diseases, which often involve multiple pathological pathways, has driven a shift in drug discovery from a "one-drug, one-target" model to a multitarget-directed ligand (MTDL) approach. nih.gov The 8-aminoquinoline scaffold is an excellent platform for developing such MTDLs due to its inherent biological activities. nih.govnih.gov
The strategy involves combining the 8-aminoquinoline core, known for its metal chelation and antioxidant properties, with other pharmacophores that can address different aspects of a disease. nih.govnih.gov For example, in the context of neurodegenerative diseases, the 8-aminoquinoline moiety can be linked to natural antioxidants like caffeic or ferulic acid to create a single molecule with enhanced ROS-scavenging and metal-binding capabilities. nih.govnih.gov This approach has been explored for diseases like Alzheimer's, where metal dysregulation, oxidative stress, and protein aggregation are all key pathological features. nih.govnih.gov By designing hybrid compounds, researchers aim to create synergistic effects where the single molecule is more effective than a combination of individual drugs, potentially leading to improved therapeutic outcomes and better patient compliance. nih.govnih.gov
Catalytic Applications and Directed Organic Synthesis
8-Aminoquinoline (B160924) as a Directing Group in C-H Functionalization
The 8-aminoquinoline moiety functions as an efficient bidentate directing group, coordinating to a metal center through both the quinolinyl nitrogen and the exocyclic amino group. nih.gov This chelation brings the metal catalyst into close proximity to specific C-H bonds of the substrate, facilitating their activation and subsequent functionalization. nih.govnih.gov This approach has been widely adopted for its efficiency, broad substrate scope, and the ability to readily remove the directing group to furnish the desired product. nih.gov
Nickel catalysis, valued for its cost-effectiveness and unique reactivity, has been successfully employed in conjunction with the 8-aminoquinoline directing group for the functionalization of unactivated C(sp3)-H bonds. These reactions enable the direct formation of C(sp3)-C(sp2) and C(sp3)-C(sp3) bonds, which are fundamental transformations in organic synthesis.
Research has demonstrated that nickel(II) complexes can effectively catalyze the arylation of aliphatic amides bearing an 8-aminoquinoline directing group. acs.org These reactions typically proceed with aryl halides as the coupling partners. Mechanistic studies, including deuterium (B1214612) labeling, suggest that the C-H bond cleavage is often a reversible step. chemrxiv.org The catalytic cycle is complex, with evidence pointing towards the involvement of paramagnetic Ni(II) species and potentially Ni(II)/Ni(IV) cycles rather than a Ni(0)/Ni(II) pathway. chemrxiv.org The choice of base has been shown to be critical, with sodium carbonate (Na2CO3) sometimes hindering catalysis, while organic bases like NaOtBu can lead to improved catalytic turnover under milder conditions. chemrxiv.org
Similarly, nickel-catalyzed alkylation of C(sp3)-H bonds has been achieved, providing a direct route to construct challenging C(sp3)-C(sp3) linkages. springernature.com These methods are significant for their potential to streamline the synthesis of complex organic molecules, including chiral heterocycles, and have applications in the late-stage modification of drug candidates. springernature.com
Table 1: Examples of Nickel-Catalyzed C(sp3)-H Functionalization using 8-Aminoquinoline Directing Group
| Catalyst System | Substrate Type | Coupling Partner | Reaction Type | Reference |
|---|---|---|---|---|
| Ni(OAc)₂ / Ligand | Aliphatic Amides | Aryl Halides | Arylation | acs.org |
| NiCl₂(PPh₃)₂ / Base | Aliphatic Amides | Iodoarenes | Arylation | chemrxiv.org |
This table presents generalized examples from the literature. Specific conditions and ligands are detailed in the cited references.
Copper catalysis offers a cost-effective and practical alternative for a variety of C-H functionalization reactions directed by 8-aminoquinoline. These methods are particularly valuable for introducing functional groups that are important in medicinal chemistry and materials science.
Nitration: The introduction of a nitro group at the C5 position of the 8-aminoquinoline core is a significant transformation. Copper-catalyzed methods have been developed using various nitro sources. mdpi.com For instance, systems employing copper nitrate (B79036) under visible-light photoredox conditions provide a mild and green route to 5-nitro-8-aminoquinoline derivatives. mdpi.com These reactions often exhibit good functional group tolerance.
Bromination: Regioselective bromination at the C5 position of 8-aminoquinoline amides has been achieved using copper catalysts. researchgate.net Different bromine sources can be employed, including simple cuprous halides in the presence of an oxidant or even alkyl bromides, which can serve as the bromide source in the presence of a copper promoter. researchgate.net
Difluoromethylation and Trifluoromethylation: The incorporation of fluorinated methyl groups is a key strategy in drug discovery. Copper-catalyzed methods have been established for the C5-difluoromethylation and C5-trifluoromethylation of 8-aminoquinoline amides. researchgate.netresearchgate.net For example, ethyl bromodifluoroacetate can act as a bifunctional reagent, leading to either C5-bromination or C5-difluoromethylation depending on the copper catalyst (cupric vs. cuprous) and additives. researchgate.netresearchgate.net Trifluoromethylation can be achieved using reagents like Togni's reagent, with mechanistic studies suggesting either a radical pathway or a Friedel-Crafts-type mechanism depending on the specific substrate and conditions.
Table 2: Copper-Catalyzed C5-H Functionalization of 8-Aminoquinoline Amides
| Reaction Type | Catalyst | Reagent | Key Features | Reference |
|---|---|---|---|---|
| Nitration | Cu(NO₃)₂ / Photocatalyst | Nitro Source | Mild, visible-light mediated | mdpi.com |
| Bromination | Cu(I) or Cu(II) | Bromine Source | High regioselectivity for C5 | researchgate.net |
| Difluoromethylation | Cu(I) / Ag Additive | Ethyl Bromodifluoroacetate | Selective C-CF₂H bond formation | researchgate.netresearchgate.net |
This table summarizes findings from various sources. For detailed reaction conditions, please consult the specific references.
Beyond nickel and copper, other transition metals have been utilized for 8-aminoquinoline-directed C-H functionalization. Cobalt, for instance, has been used for the remote C-H nitration of 8-aminoquinoline compounds. shu.ac.uk These reactions can operate through a single electron transfer (SET) mechanism, providing a mild and practical protocol. shu.ac.uk Palladium and ruthenium have also been employed in various C-H activation contexts, showcasing the broad utility of the 8-aminoquinoline directing group. researchgate.net
Electrochemical Organic Synthesis Catalyzed by 8-Aminoquinoline Complexes
Electrochemistry offers a green and powerful tool for driving organic reactions, often under mild conditions and without the need for chemical oxidants. rsc.org The formation of metal complexes with 8-aminoquinoline and its derivatives is central to their application in electrochemical synthesis.
Transition-metal complexes of ligands like 5-amino-1,10-phenanthroline, a structural analogue of 8-aminoquinoline, have been shown to undergo electrochemical polymerization to form polymer films on electrode surfaces. rsc.org The electrochemical behavior is dependent on the coordinated metal ion (e.g., Fe(II), Co(II), Ni(II), Cu(II)). rsc.org While specific studies focusing on 8-aminoquinoline-5-carbonitrile are not detailed, the principles extend to various 8-aminoquinoline derivatives. Electrochemical methods have been developed for the C-H functionalization of 8-aminoquinoline amides, such as C5-bromination, where electricity serves as a green oxidant.
Role of 8-Aminoquinoline Derivatives in Homogeneous and Heterogeneous Catalysis
The distinction between homogeneous and heterogeneous catalysis is crucial for practical applications, influencing catalyst activity, selectivity, and recyclability. rsc.orgfiveable.me
Homogeneous Catalysis: Most 8-aminoquinoline-directed C-H functionalization reactions are prime examples of homogeneous catalysis. The metal catalyst, substrate, and directing group are all dissolved in the same phase, allowing for high activity and selectivity due to well-defined molecular active sites. fiveable.meiitm.ac.in The design of specific ligands and complexes, such as those involving rhenium carbonyls with 8-aminoquinoline, allows for fundamental studies of their electronic and structural properties, which are key to developing new catalytic transformations. nih.gov
Heterogeneous Catalysis: While less common for this specific directing group strategy, the principles of heterogeneous catalysis aim to simplify catalyst separation and reuse. rsc.org This can be achieved by immobilizing homogeneous catalysts onto solid supports. In the broader field of copper catalysis, for example, distinguishing between true heterogeneous catalysis on nanoparticle surfaces and homogeneous catalysis from leached copper species is an ongoing area of research. rsc.org The development of robust heterogeneous catalysts based on 8-aminoquinoline complexes could offer significant advantages in terms of process sustainability.
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies
The development of efficient and innovative synthetic routes to access 8-aminoquinoline-5-carbonitrile and its derivatives is a cornerstone of ongoing research. Traditional methods often involve multi-step sequences, but modern organic synthesis is paving the way for more streamlined and atom-economical approaches.
A significant area of development is the direct functionalization of the 8-aminoquinoline (B160924) core. For instance, researchers are exploring photocatalytic methods for the regioselective difluoroalkylation at the C-5 position of 8-aminoquinolines. researchgate.net This technique utilizes a debrominative coupling reaction with difluoromethyl bromides, offering a pathway to a variety of 5-difluoromethylated quinoline (B57606) derivatives. researchgate.net Another innovative approach involves the copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as a bifunctional reagent. researchgate.net This method demonstrates excellent control over regioselectivity, providing access to either C5-brominated or C5-difluoromethylated products by tuning the catalyst and additives. researchgate.net
Furthermore, the Povarov reaction, an inverse-electron-demand aza-Diels–Alder reaction, is being employed for the synthesis of substituted 8-aminoquinolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.org This multicomponent reaction strategy is highly convergent and allows for the construction of complex quinoline scaffolds in a single step. rsc.orgrsc.org Such methodologies not only enhance synthetic efficiency but also enable the creation of diverse molecular libraries for further investigation. rsc.org
| Reaction Type | Key Features | Starting Materials | Product |
| Photocatalytic Difluoroalkylation | Regioselective, debrominative coupling | 8-aminoquinoline amides, difluoromethyl bromides | 5-difluoromethylated quinoline derivatives |
| Copper-Catalyzed C-H Functionalization | Selective C5-H bromination or difluoromethylation | 8-aminoquinoline amides, ethyl bromodifluoroacetate | C5-functionalized quinolones |
| Povarov Reaction | Inverse-electron-demand aza-Diels-Alder, multicomponent | 1,2-phenylenediamines, enol ethers, aldehydes | Substituted 8-aminoquinolines |
Advanced Computational Modeling for Structure-Property-Activity Relationships
Computational chemistry is playing an increasingly vital role in understanding and predicting the properties and activities of 8-aminoquinoline derivatives. Quantitative Structure-Activity Relationship (QSAR) studies are being employed to correlate the structural or property descriptors of these compounds with their biological activities. researchgate.net
For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models for the activity of quinoline derivatives as inhibitors of enzymes like topoisomerase-II. researchgate.net These models generate contour maps that highlight the regions around the molecule where steric, electrostatic, and other fields influence activity, providing a roadmap for the design of more potent compounds. researchgate.net Molecular dynamics and quantum mechanical calculations, such as the Modified Neglect of Diatomic Overlap (MNDO) method, are also used to determine molecular parameters like ionization potentials, dipole moments, and surface potentials, which can be correlated with biological activity. asm.org
These computational approaches are not only accelerating the drug discovery process by prioritizing compounds for synthesis and testing but are also providing deeper insights into the molecular-level interactions that govern the function of 8-aminoquinoline-based molecules.
Exploration of New Biological Targets and Mechanisms
While the 8-aminoquinoline scaffold is historically known for its antimalarial properties, current research is uncovering a much broader spectrum of biological activities. who.intwikipedia.org The mechanism of action, even in the context of malaria, is still being actively investigated, with a "two-step relay" hypothesis gaining traction. mesamalaria.org This model suggests that metabolic activation of the 8-aminoquinoline is the first step, leading to the generation of redox-active metabolites that then exert their parasiticidal effects, possibly through the production of hydrogen peroxide. mesamalaria.orgdoi.org
Beyond malaria, derivatives of the 8-aminoquinoline and related 8-hydroxyquinoline (B1678124) core are being explored for a multitude of therapeutic applications:
Anticancer Activity: Quinoline-5,8-quinones, which can be derived from 8-aminoquinolines, are being investigated as inhibitors of cell division cycle 25B (Cdc25B) protein phosphatase, a key regulator of cell proliferation that is often overexpressed in tumors. nih.gov Additionally, 8-hydroxyquinoline-derived Mannich bases have shown unique anticancer activity against multidrug-resistant cells. nih.gov
Neuroprotection: Hybrids of 8-aminoquinoline and melatonin (B1676174) are being designed as multifunctional agents for Alzheimer's disease, acting as inhibitors of cholinesterases, chelators of copper ions, and inhibitors of amyloid-beta aggregation. nih.gov Similarly, conjugates of 8-aminoquinoline with natural antioxidant acids like lipoic, caffeic, and ferulic acids are being developed for their potential in treating neurodegenerative diseases characterized by oxidative stress. nih.gov
Broad-Spectrum Anti-infectives: Researchers are synthesizing 8-quinolinamines with various substitutions and their amino acid conjugates, which have demonstrated potent in vitro activity against not only drug-sensitive and resistant strains of P. falciparum but also against Leishmania donovani and a range of bacteria and fungi. researchgate.netacs.org
The exploration of these new biological targets and the elucidation of their mechanisms of action are crucial for expanding the therapeutic utility of the 8-aminoquinoline scaffold.
| Biological Target/Application | Mechanism/Rationale | Example Derivative Class |
| Antimalarial | Two-step relay mechanism involving metabolic activation and redox cycling. mesamalaria.org | Primaquine (B1584692), Tafenoquine (B11912) |
| Anticancer | Inhibition of Cdc25B phosphatase; activity against multidrug-resistant cells. nih.govnih.gov | Quinoline-5,8-quinones, 8-hydroxyquinoline-derived Mannich bases |
| Neuroprotection | Multi-target approach: cholinesterase inhibition, metal chelation, antioxidant activity. nih.govnih.gov | 8-aminoquinoline-melatonin hybrids, 8-aminoquinoline-antioxidant acid conjugates |
| Broad-Spectrum Anti-infective | Disruption of heme catabolism in malaria parasites; other mechanisms under investigation. researchgate.net | Extended side-chain 8-aminoquinolines, 8-quinolinamine amino acid conjugates |
Development in Materials Science Applications
The unique photophysical and coordination properties of the 8-aminoquinoline scaffold are attracting significant interest in the field of materials science. The ability of the nitrogen atom in the quinoline ring and the amino group at the 8-position to chelate metal ions makes these compounds excellent ligands for the development of functional materials. mdpi.comrroij.com
One of the most promising applications is in the development of fluorescent chemosensors. mdpi.com Derivatives of 8-aminoquinoline, particularly 8-amidoquinolines, are being designed as selective and sensitive probes for metal ions like Zn²⁺. mdpi.comresearchgate.net The introduction of carboxamide groups can improve water solubility and cell membrane permeability, making them suitable for biological applications. mdpi.comresearchgate.net The fluorescence of these sensors is often enhanced upon binding to the target metal ion, providing a clear signal for detection. mdpi.com
Furthermore, the structural backbone of quinoline derivatives is being incorporated into organic light-emitting diodes (OLEDs) and other organic electronic devices. The tunable electronic properties of these compounds, which can be modified through synthetic chemistry, make them attractive candidates for charge-transporting and emissive layers in these devices.
Synergistic Approaches in Catalysis and Synthesis
The 8-aminoquinoline group is increasingly being utilized as a directing group in organic synthesis, particularly in C-H activation reactions. acs.org This strategy allows for the selective functionalization of specific C-H bonds in a molecule, leading to the efficient construction of complex structures. For example, the 8-aminoquinoline moiety can direct palladium-catalyzed C(sp²)-H arylation reactions. acs.org
Moreover, the principles of synergistic catalysis are being applied where an aminocatalyst, such as a derivative of 8-aminoquinoline, works in concert with another catalyst, like a metal complex or a photoredox catalyst. This dual catalytic approach can enable novel transformations that are not possible with either catalyst alone. acs.org For instance, the combination of photoredox and nickel catalysis has been used for the asymmetric carbonylative coupling of alkyl halides and amines, where aminoheterocycles like 8-aminoquinoline are effective coupling partners. acs.org
Multicomponent reactions (MCRs) represent another synergistic approach where three or more starting materials combine in a one-pot reaction to form a complex product. acs.org The synthesis of quinoline derivatives through MCRs, such as the Povarov, Gewald, and Ugi reactions, is a highly efficient and atom-economical strategy. rsc.org These reactions allow for the rapid generation of diverse quinoline scaffolds with various functional groups, which is highly valuable for drug discovery and materials science. rsc.orgijrjournal.comacs.org
Q & A
Q. Can this compound serve as a scaffold for dual-action antimalarial agents?
- Methodological Answer : Design hybrid molecules by conjugating the nitrile group with known antimalarial pharmacophores (e.g., artemisinin derivatives). Evaluate dual-stage (blood and liver) activity in vitro against Plasmodium spp. and assess resistance profiles via IC₅₀ shifts in drug-pressured strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
